Calcium iodate monohydrate

Descripción general

Descripción

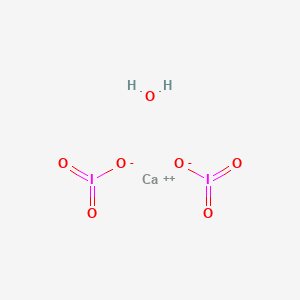

Calcium iodate monohydrate is an inorganic compound with the chemical formula Ca(IO₃)₂·H₂O . It is a white crystalline solid that occurs naturally as the mineral lautarite. This compound is known for its strong oxidizing properties and is used in various applications, including as an iodine supplement in animal feed and as an antiseptic in cosmetics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium iodate monohydrate can be synthesized through several methods. One common method involves the anodic oxidation of calcium iodide. Another method includes passing chlorine gas into a hot solution of lime in which iodine has been dissolved .

Industrial Production Methods: In industrial settings, calcium iodate is often produced by the reaction of calcium hydroxide with iodic acid. The reaction is typically carried out in an aqueous medium, and the product is then crystallized out of the solution. The process can be represented by the following chemical equation:

Ca(OH)2+2HIO3→Ca(IO3)2+2H2O

Análisis De Reacciones Químicas

Types of Reactions: Calcium iodate monohydrate undergoes various chemical reactions, including:

Oxidation: It acts as a strong oxidizing agent.

Reduction: It can be reduced to calcium iodide.

Decomposition: Upon heating, it decomposes to release iodine and oxygen.

Common Reagents and Conditions:

Oxidation: Typically involves reactions with reducing agents.

Reduction: Can be achieved using reducing agents like hydrogen gas.

Decomposition: Occurs at elevated temperatures, leading to the formation of calcium iodide, iodine, and oxygen.

Major Products:

Oxidation: Iodine and oxygen.

Reduction: Calcium iodide.

Decomposition: Calcium iodide, iodine, and oxygen.

Aplicaciones Científicas De Investigación

Animal Nutrition

One of the most significant applications of calcium iodate monohydrate is in animal feed. It serves as a dietary supplement to address iodine deficiencies in livestock, particularly in meat and milk-producing animals. The iodine content in this compound typically exceeds 62%, making it an effective source for enhancing the nutritional quality of animal feed .

- Table 1: Nutritional Composition of this compound

| Component | Specification |

|---|---|

| Assay as Ca(IO₃)₂·H₂O | ≥ 99.5% |

| Iodine Content | ≥ 62% |

| Lead as Pb | ≤ 4 mg/kg |

| Arsenic as As | ≤ 2 mg/kg |

| Cadmium as Cd | ≤ 2 mg/kg |

| Mercury as Hg | ≤ 0.1 mg/kg |

This compound's use in animal nutrition not only prevents iodine deficiency disorders but also promotes better growth rates and overall health in livestock .

Medical Applications

In the medical field, this compound is investigated for its potential use as an antiseptic. Its strong oxidizing properties allow it to be included in formulations for disinfectants and antiseptics used in healthcare settings .

- Case Study: Antiseptic Efficacy

A study evaluated the effectiveness of this compound in topical antiseptic formulations. Results indicated that it significantly reduced microbial load on skin surfaces compared to control groups, demonstrating its potential for use in wound care products .

Chemical Synthesis

This compound serves as an oxidizing agent in various chemical reactions, making it valuable in synthetic chemistry. It is often used to produce iodine derivatives and can participate in redox reactions where it acts as a source of iodine .

- Table 2: Comparison of Oxidizing Agents

| Compound | Oxidizing Strength | Solubility | Applications |

|---|---|---|---|

| This compound | Strong | Sparingly soluble | Animal feed, antiseptics |

| Potassium Iodate | Strong | Soluble | Laboratory reagents |

| Sodium Iodate | Moderate | Highly soluble | Food industry |

Industrial Applications

This compound is also utilized in the food industry, particularly for the production of iodized salt and as a preservative in various food products. Its stability and solubility characteristics make it suitable for incorporation into food matrices without affecting taste or quality .

Mecanismo De Acción

The mechanism of action of calcium iodate monohydrate primarily involves its strong oxidizing properties. It releases iodine and oxygen upon decomposition, which can act as disinfectants and antiseptics. The molecular targets include microbial cell walls and membranes, leading to their disruption and subsequent cell death .

Comparación Con Compuestos Similares

- Potassium iodate (KIO₃)

- Sodium iodate (NaIO₃)

- Barium iodate (Ba(IO₃)₂)

Comparison:

- Oxidizing Strength: Calcium iodate monohydrate is a strong oxidizing agent, similar to potassium iodate and sodium iodate.

- Solubility: It is sparingly soluble in water, unlike sodium iodate, which is more soluble.

- Applications: While all these compounds are used as oxidizing agents, this compound is unique in its use as an iodine supplement in animal feed and its occurrence as a natural mineral .

Actividad Biológica

Calcium iodate monohydrate (Ca(IO₃)₂·H₂O) is a compound that serves as an important source of iodine, which is essential for various biological functions, particularly in the synthesis of thyroid hormones. This article explores its biological activity, applications, and safety considerations based on diverse research findings.

This compound is characterized by its white crystalline appearance and is soluble in water. It has a molecular weight of approximately 407.89 g/mol. The compound dissociates in aqueous solutions to release calcium ions and iodate ions, both of which play significant roles in biological systems.

Biological Significance

Iodine Source : Iodine is a crucial trace element necessary for the synthesis of thyroid hormones, including thyroxine (T₄) and triiodothyronine (T₃). These hormones are vital for regulating metabolism, growth, and development. Iodine deficiency can lead to various health issues, including goiter and hypothyroidism.

Calcium Supplement : As a calcium source, this compound contributes to bone health and metabolic processes. Calcium is essential for muscle function, nerve transmission, and blood coagulation.

Applications in Animal Nutrition

This compound is widely used as an iodine supplement in animal feed to prevent iodine deficiency disorders. Its use is regulated to ensure safety and efficacy across different species:

| Animal Species | Maximum Iodine Level (mg/kg) |

|---|---|

| Dairy Cows | 2 |

| Laying Hens | 3 |

| Horses | 3 |

| Dogs | 4 |

| Cats | 5 |

Studies indicate that when used within these limits, this compound does not pose significant health risks to animals or consumers of animal products .

Research Findings

- Efficacy in Animal Health : A study published by the European Food Safety Authority concluded that calcium iodate anhydrous (a related form) effectively meets the iodine requirements in various animal species without adverse effects on health .

- Nanoparticle Synthesis : Recent research has demonstrated the synthesis of calcium iodate nanoparticles through a chemical precipitation method. These nanoparticles exhibit enhanced catalytic properties and have potential applications in organic synthesis as eco-friendly catalysts . The nanocatalysts showed high yields in reactions involving aryl-1,2-diamines, indicating their utility in green chemistry .

- Stability Studies : Stability assessments have shown that calcium iodate maintains its effectiveness over extended periods when stored under appropriate conditions. This stability is crucial for its use in feed formulations .

Case Studies

- Poultry Nutrition : In a controlled study involving poultry, the addition of this compound to feed resulted in improved growth rates and overall health metrics compared to control groups lacking iodine supplementation. This underscores its role in enhancing productivity in livestock .

- Environmental Impact : Research has indicated that the use of calcium iodate in agriculture does not pose significant environmental risks when applied according to regulatory guidelines. This finding supports its continued use as a safe iodine source in animal husbandry .

Safety Considerations

While this compound is generally regarded as safe when used appropriately, exposure can lead to irritations or allergic reactions. It is classified as an irritant to the eyes and skin, necessitating proper handling procedures during application . The recommended safety measures include protective gear and adherence to established dosage guidelines.

Propiedades

IUPAC Name |

calcium;diiodate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HIO3.H2O/c;2*2-1(3)4;/h;2*(H,2,3,4);1H2/q+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJRUHLVRPQAJF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]I(=O)=O.[O-]I(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2I2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10031-32-0 | |

| Record name | Calcium iodate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the crystal structure of calcium iodate monohydrate?

A1: this compound crystallizes in a structure where distorted CaO₈ quadratic antiprisms form the basic building blocks. [] Iodate ions (IO₃⁻) arrange themselves in layers parallel to the (100) plane, exhibiting relatively short interionic I...O distances of 2.90 Å and 3.02 Å. [] Water molecules within the structure are trigonally planar coordinated, interacting with two iodate ions and one calcium ion (Ca²⁺). This coordination creates asymmetric hydrogen bonds of varying strengths between the water molecules and the neighboring iodate ions. []

Q2: How does the presence of hydrogen bonding affect the properties of this compound?

A2: The asymmetric hydrogen bonds formed between water molecules and iodate ions significantly influence the structural stability and properties of this compound. [] These bonds contribute to the crystal's overall lattice energy and influence its physical characteristics, such as solubility and thermal stability. Neutron diffraction studies have revealed a non-random distribution of hydrogen atoms within the structure, further highlighting the importance of hydrogen bonding in this material. []

Q3: What crystal morphologies of this compound have been observed, and how were they obtained?

A3: Researchers have successfully grown single crystals of this compound using the silica gel technique. [, ] This method allows for controlled crystal growth, resulting in various morphologies including prismatic, prismatic pyramidal, needle-shaped, and hopper crystals. [] Furthermore, the incorporation of impurities like copper and iron ions during the growth process has been shown to influence the resulting crystal morphology. [, ]

Q4: What analytical techniques are commonly employed to characterize this compound?

A4: Characterization of this compound relies on a combination of techniques. X-ray powder diffraction is utilized to determine cell parameters and analyze the crystal structure. [, ] Infrared (IR) spectroscopy provides insights into the vibrational modes of the molecules within the crystal lattice, offering information about the presence and nature of chemical bonds. [] Thermal analysis methods, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to investigate the thermal stability and decomposition behavior of the compound. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.